![molecular formula C24H23N B13131841 N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline CAS No. 88695-22-1](/img/structure/B13131841.png)
N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline is an organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fluorenylidene group linked to a diethylaniline moiety, which contributes to its distinctive chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorenylidene Intermediate: This step involves the reaction of fluorene with a suitable aldehyde under basic conditions to form the fluorenylidene intermediate.
Coupling with Diethylaniline: The intermediate is then reacted with N,N-diethylaniline in the presence of a catalyst, such as palladium, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenylmethyl derivatives.
科学研究应用
4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in bio-imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism by which 4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: Shares the fluorenylidene group but has different substituents, leading to distinct properties.
Mono-substituted dibenzofulvene derivatives: Known for their aggregation-induced emission properties, similar to 4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline.
Uniqueness
4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline is unique due to its specific combination of the fluorenylidene and diethylaniline groups, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity.
属性
CAS 编号 |
88695-22-1 |
|---|---|
分子式 |
C24H23N |
分子量 |
325.4 g/mol |
IUPAC 名称 |
N,N-diethyl-4-(fluoren-9-ylidenemethyl)aniline |
InChI |
InChI=1S/C24H23N/c1-3-25(4-2)19-15-13-18(14-16-19)17-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-17H,3-4H2,1-2H3 |
InChI 键 |
KYQAVIAZLHNYJK-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


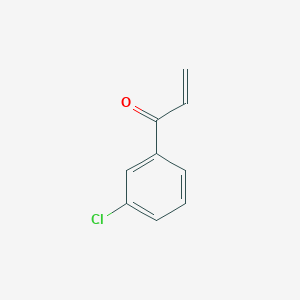
![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)
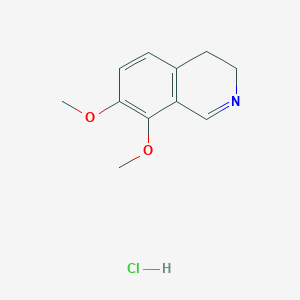
![5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13131779.png)
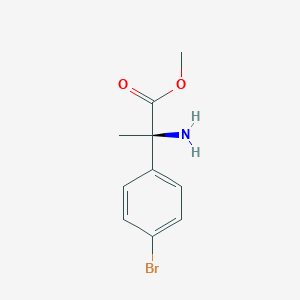
![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)
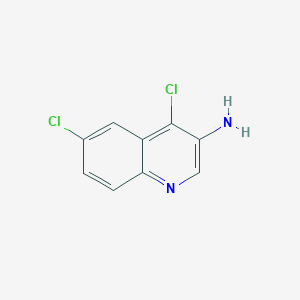
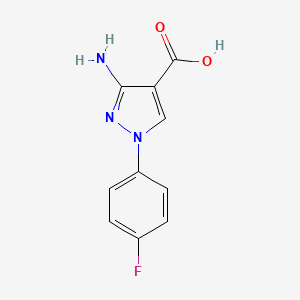

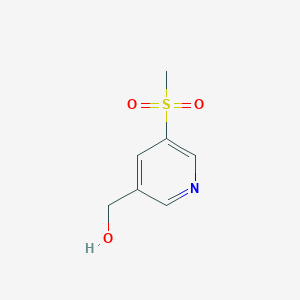
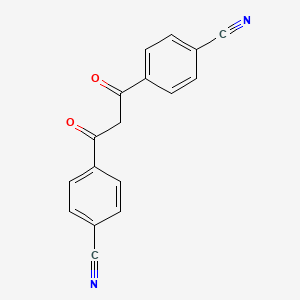
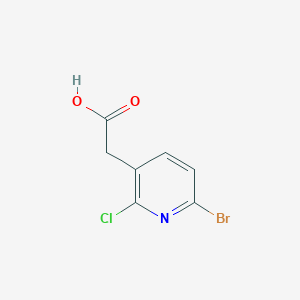
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
